molecular formula C17H20O B6371813 3-Methyl-5-(4-T-butylphenyl)phenol CAS No. 1261967-85-4

3-Methyl-5-(4-T-butylphenyl)phenol

Cat. No.: B6371813
CAS No.: 1261967-85-4
M. Wt: 240.34 g/mol
InChI Key: WXMNZDGHFUTLAF-UHFFFAOYSA-N
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Description

3-Methyl-5-(4-T-butylphenyl)phenol is a trisubstituted phenolic compound featuring a methyl group at the 3-position and a bulky 4-T-butylphenyl group at the 5-position of the phenol ring.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-5-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-12-9-14(11-16(18)10-12)13-5-7-15(8-6-13)17(2,3)4/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXMNZDGHFUTLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10683888
Record name 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-85-4
Record name 4'-tert-Butyl-5-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10683888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(4-T-butylphenyl)phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(4-T-butylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-(4-T-butylphenyl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antioxidant properties and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-5-(4-T-butylphenyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and electron donation, influencing various biochemical processes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Methyl-5-(4-T-butylphenyl)phenol with key analogs from the literature, focusing on substituent effects, physical properties, and reactivity trends.

Table 1: Structural and Physical Properties of Selected Trisubstituted Phenols

Compound Name Substituents (Positions) Molecular Formula Melting Point (°C) Key Observations Source
3,5-Bis(4-methoxyphenyl)-2-phenylphenol (9d) 2-Ph, 3,5-(4-MeO-Ph) C₂₆H₂₂O₃ 173.5–175.8 High crystallinity; strong π-π stacking
2-(4-Cl-Ph)-3,5-bis(4-Me-Ph)phenol (9e) 2-(4-Cl-Ph), 3,5-(4-Me-Ph) C₂₆H₂₁ClO 173.5–175.8 Electron-withdrawing Cl enhances acidity
3-Methyl-5-(1-methyl ethyl)phenol (Entry 17) 3-Me, 5-(i-Pr) C₁₂H₁₇NO₂* N/A Bulky substituents reduce solubility in polar solvents
This compound 3-Me, 5-(4-$t$-Bu-Ph) C₁₇H₂₀O Inferred >200 Extreme steric hindrance; low solubility in water; high thermal stability Structural inference

*Note: Entry 17 () includes an unexpected nitrogen atom, suggesting possible data inconsistencies.

Key Comparisons

Substituent Bulkiness and Steric Effects

  • The 4-T-butylphenyl group in the target compound introduces greater steric hindrance compared to smaller substituents (e.g., methoxy, methyl, or chloro groups in ). This likely impedes crystallization and reduces solubility in polar solvents, contrasting with 9d and 9e, which exhibit higher crystallinity due to planar aromatic substituents .
  • Analogous bulky groups (e.g., isopropyl in Entry 17, ) also reduce solubility but may enhance thermal stability .

Electronic Effects on Acidity Electron-donating groups (e.g., methyl in 3-position) slightly decrease the phenolic O–H acidity compared to electron-withdrawing groups (e.g., chloro in 9e). The 4-T-butylphenyl group, being electronically neutral but sterically bulky, may further shield the hydroxyl group from hydrogen-bonding interactions .

Synthetic Challenges

  • Coupling reactions for introducing the 4-T-butylphenyl group would require optimized catalysts (e.g., palladium-based systems) to accommodate steric demands, unlike the milder conditions used for methoxy or methyl substituents in .

Hydrogen-Bonding and Crystallography The hydroxyl group in this compound is less accessible for intermolecular hydrogen bonding compared to compounds like 9d, which form robust crystalline networks . This aligns with trends in , where bulky substituents disrupt predictable hydrogen-bonding patterns.

Research Findings and Implications

  • Thermal Stability : The 4-T-butylphenyl group likely enhances thermal stability, as seen in analogous compounds with bulky alkyl/aryl groups .
  • Solubility : Low solubility in aqueous media is expected, necessitating organic solvents (e.g., DCM, THF) for handling.
  • Applications: Potential use as a stabilizer in polymers or as a ligand in catalysis, leveraging its steric and electronic properties.

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